L-Threonyl-L-asparaginyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine
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Overview
Description
L-Threonyl-L-asparaginyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. The unique sequence and structure of this peptide make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-asparaginyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-asparaginyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with appropriate protecting groups under coupling conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Threonyl-L-asparaginyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent in drug development.
Medicinal Chemistry: Explored for its ability to bind to specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Threonyl-L-asparaginyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-asparaginyl-L-phenylalanyl-L-ornithyl-L-seryl-L-phenylalanine: A similar peptide lacking the diaminomethylidene group.
L-Threonyl-L-asparaginyl-L-phenylalanyl-L-ornithyl-L-seryl-L-tyrosine: A peptide with tyrosine instead of phenylalanine.
Uniqueness
L-Threonyl-L-asparaginyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine is unique due to the presence of the diaminomethylidene group on the L-ornithine residue. This modification can alter the peptide’s binding properties and biological activity, making it distinct from other similar peptides.
Properties
CAS No. |
497944-08-8 |
---|---|
Molecular Formula |
C35H50N10O10 |
Molecular Weight |
770.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H50N10O10/c1-19(47)28(37)33(53)43-24(17-27(36)48)31(51)42-23(15-20-9-4-2-5-10-20)30(50)41-22(13-8-14-40-35(38)39)29(49)45-26(18-46)32(52)44-25(34(54)55)16-21-11-6-3-7-12-21/h2-7,9-12,19,22-26,28,46-47H,8,13-18,37H2,1H3,(H2,36,48)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,45,49)(H,54,55)(H4,38,39,40)/t19-,22+,23+,24+,25+,26+,28+/m1/s1 |
InChI Key |
ZLVMEIISIPZECE-IAMJUUTASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)O |
Origin of Product |
United States |
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